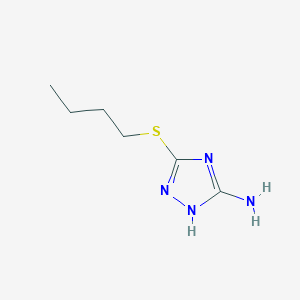

3-(butylthio)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

3-butylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-2-3-4-11-6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBKHUWZHBVTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NNC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(butylthio)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-mercapto-1,2,4-triazole with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the butyl halide, resulting in the formation of the butylthio-substituted triazole.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The butylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The amine group can participate in substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: N-substituted triazole derivatives.

Scientific Research Applications

Antibacterial Applications

The antibacterial properties of 1,2,4-triazole derivatives have been extensively studied. Research indicates that compounds with a triazole core exhibit significant antibacterial activity against various bacterial strains. For example:

- A study demonstrated that 3-(butylthio)-1H-1,2,4-triazol-5-amine derivatives showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like levofloxacin .

- Another investigation revealed that derivatives of triazoles could inhibit DNA gyrase, which is crucial for bacterial DNA replication, thereby providing a mechanism for their antibacterial action .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | |

| This compound | Escherichia coli | 32 |

Antifungal Applications

The antifungal potential of triazole compounds is well-documented. Triazoles are often used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Research has shown that this compound exhibits antifungal activity against Candida albicans and other pathogenic fungi .

- The compound's mechanism involves disrupting fungal cell membrane integrity and function.

Table 2: Antifungal Activity of this compound Derivatives

Anticancer Applications

The anticancer properties of triazole derivatives have gained significant interest in recent years. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.

- A study highlighted that triazole derivatives could inhibit tubulin polymerization and exhibit antiproliferative effects on cancer cell lines .

- Specifically, this compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 3: Anticancer Activity of this compound Derivatives

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects involve several pathways:

Antibacterial Mechanism:

Triazoles can inhibit bacterial DNA gyrase and topoisomerase IV enzymes essential for DNA replication and transcription .

Antifungal Mechanism:

These compounds target ergosterol biosynthesis pathways in fungi leading to compromised cell membrane integrity .

Anticancer Mechanism:

Triazoles may disrupt microtubule formation in cancer cells and activate apoptotic pathways through various signaling cascades .

Mechanism of Action

The mechanism of action of 3-(butylthio)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its antimicrobial activity is believed to result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Antimicrobial Activity

- 3-Phenyl-1H-1,2,4-triazol-5-amine : Exhibits potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values of 4–8 μg/mL. The phenyl group enhances aromatic interactions with microbial targets .

- 3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-amine : Shows moderate antioxidant activity (IC₅₀ ~25 μM in DPPH assays), attributed to the electron-withdrawing nitro group stabilizing radical intermediates .

Anticancer Activity

- 3-(Naphthalen-1/2-yl)-1H-1,2,4-triazol-5-amine Derivatives: Naphthyl-substituted analogs (e.g., 3b, 3ba) demonstrate variable anticancer activity against human gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cells.

Physicochemical and Thermal Properties

- 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) : The trifluoromethyl group increases thermal stability (decomposition temperature >250°C), making it suitable for high-energy materials like explosives .

- 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine : The benzyl-thioether linkage and CF₃ group enhance lipophilicity and metabolic stability, though biological data are unspecified .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Solubility (Water) | Thermal Stability |

|---|---|---|---|

| This compound | 1.8 | Low | Moderate |

| 3-Phenyl-1H-1,2,4-triazol-5-amine | 2.1 | Very low | Moderate |

| TFAT | 1.5 | Low | High |

Key Research Findings

Substituent-Driven Activity : Aromatic substituents (phenyl, naphthyl) enhance biological activity via target binding, while aliphatic chains (butylthio) improve pharmacokinetic properties like half-life .

Thermal Applications : Fluorinated derivatives (e.g., TFAT) are prioritized in materials science due to their stability under extreme conditions .

Synthetic Versatility : Multicomponent reactions enable efficient synthesis of diverse analogs, though yields vary significantly (39–90%) depending on steric and electronic effects .

Biological Activity

3-(butylthio)-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its antibacterial properties, potential as an antithrombotic agent, and other pharmacological effects.

Antibacterial Activity

Research indicates that 1,2,4-triazoles and their derivatives exhibit significant antibacterial properties. In particular, compounds within this class have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings

- Selectivity Against Bacteria : A study highlighted that certain triazole derivatives demonstrated remarkable selectivity against Bacillus subtilis, which is resistant to nalidixic acid. The introduction of specific substituents on the triazole ring enhanced their antibacterial efficacy .

- Inhibition of DNA Gyrase : Molecular docking studies revealed that 1,2,4-triazoles act as bioisosteres to carboxylic acids, facilitating binding interactions with the DNA-gyrase cleavage complex. This interaction is crucial for their antibacterial action .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 | 18 |

| This compound | S. aureus | 3.5 | 20 |

| Reference Compound (Ceftriaxone) | E. coli | 4 | 22 |

Antithrombotic Activity

Recent studies have explored the potential of triazole derivatives as inhibitors of blood coagulation factors. Specifically:

- Inhibition of Factor XIIa and Thrombin : The introduction of an amide moiety in triazole derivatives significantly enhanced their inhibitory activity against thrombin and factor XIIa. For instance, a quinoxaline-derived aminotriazole with an N-butylamide moiety exhibited an IC50 value of 28 nM against FXIIa .

Comparative Inhibitory Potency

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | FXIIa | 28 |

| N-phenylamide-derived aminotriazole | Thrombin | 41 |

Other Biological Activities

Beyond antibacterial and antithrombotic effects, triazole derivatives have been investigated for additional pharmacological properties:

- Anticancer Potential : Some studies suggest that triazole derivatives possess anticancer activity through mechanisms involving apoptosis induction and inhibition of tumor growth .

Case Studies

Several case studies illustrate the biological activity of triazole derivatives:

- Antibacterial Efficacy : A study conducted on a series of triazoles showed that compounds with specific substitutions exhibited high antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis with MIC values significantly lower than traditional antibiotics .

- Inhibition Studies : Research on aminotriazoles indicated that structural modifications could lead to enhanced selectivity and potency against serine proteases involved in coagulation pathways .

Q & A

Q. What are the optimal synthetic routes for 3-(butylthio)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 1H-1,2,4-triazol-5-thiol and butyl halides under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (60–100°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The butylthio group’s protons appear as a triplet (~δ 0.9–1.0 ppm for CH₃), multiplet (δ 1.3–1.5 ppm for CH₂), and triplet (δ 2.5–3.0 ppm for S-CH₂). The triazole NH₂ group resonates at δ 5.0–6.0 ppm .

- IR : Key peaks include N-H stretches (3200–3400 cm⁻¹), C=S (650–750 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹). Cross-validation with elemental analysis (C, H, N, S) ensures purity .

Q. What are the solubility challenges of this compound, and how can they be addressed in experimental design?

Methodological Answer: The compound exhibits limited aqueous solubility (~18.1 µg/mL at pH 7.4) . To improve solubility:

- Use polar aprotic solvents (DMSO, DMF) for biological assays.

- Derivatize the amine group with hydrophilic moieties (e.g., sulfonate esters) without altering core activity.

- Employ co-solvents (e.g., PEG-400) or nanoformulation for in vivo studies.

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric ambiguities in 1,2,4-triazole derivatives like this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines tautomeric forms by analyzing bond lengths and dihedral angles. For example, in similar compounds, the triazole ring’s planarity and amino group delocalization distinguish tautomers (e.g., 3- vs. 5-substituted). SHELXL refinement software is critical for modeling hydrogen bonds and validating tautomeric ratios . Crystallization in ethanol or acetonitrile often yields suitable crystals .

Q. What computational methods are effective for predicting the compound’s thermodynamic stability and reactivity?

Methodological Answer:

- DFT Calculations : Gaussian 09/16 suites calculate heats of formation (ΔHf) and frontier molecular orbitals (HOMO-LUMO) to assess stability and electron transfer potential.

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions using AMBER or CHARMM force fields.

- QSPR Models : Correlate substituent effects (e.g., butylthio vs. benzylthio) with biological activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Use standardized assays (e.g., MIC for antimicrobial activity) with positive controls (e.g., fluconazole).

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives.

- Structural Analog Comparison : Compare with derivatives (e.g., 3-(fluorobenzylthio)-analogues) to isolate substituent-specific effects .

Q. What strategies are recommended for designing derivatives with enhanced antimicrobial or anticancer activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the butylthio group with heteroarylthio (e.g., pyridyl) to improve target binding.

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., naphthalene for tubulin inhibition) to exploit synergistic effects .

- SAR Studies : Systematically vary substituents at positions 3 and 5 to map activity trends. For example, bulkier groups enhance membrane penetration in Gram-negative bacteria .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like ketol-acid reductoisomerase (KARI).

- Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions, identifying key residues (e.g., His/Asp in KARI’s active site) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔG, ΔH) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Methodological Answer:

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

- LC-MS/MS : Identifies degradation pathways (e.g., oxidation to sulfones) with high sensitivity.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months, monitoring via HPLC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.